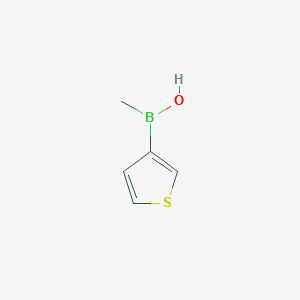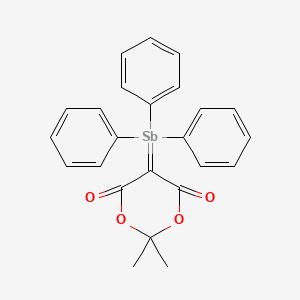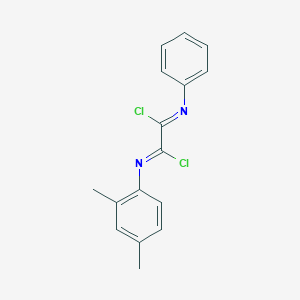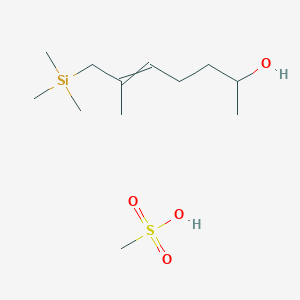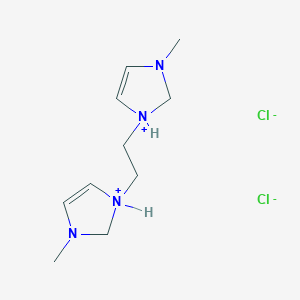
1,1'-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride is a synthetic organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of two imidazolium rings connected by an ethane-1,2-diyl bridge, with each imidazolium ring bearing a methyl group at the 3-position The dichloride indicates the presence of two chloride anions associated with the imidazolium cations
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride typically involves the reaction of 1,2-dibromoethane with 3-methylimidazole. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the imidazole rings attack the carbon atoms of the 1,2-dibromoethane, leading to the formation of the bis-imidazolium salt. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride can undergo various chemical reactions, including:
Substitution Reactions: The imidazolium rings can participate in nucleophilic substitution reactions, where the chloride anions can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, where the imidazolium rings can be oxidized or reduced under appropriate conditions.
Coordination Reactions: The nitrogen atoms in the imidazolium rings can coordinate with metal ions, forming metal-imidazolium complexes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate can be used in substitution reactions. These reactions are typically carried out in polar solvents such as water or alcohols, under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride, can be used in redox reactions. These reactions may require specific conditions such as controlled pH or inert atmosphere.
Coordination Reactions: Metal salts such as copper(II) chloride or palladium(II) acetate can be used to form coordination complexes. These reactions are often carried out in organic solvents such as dichloromethane or tetrahydrofuran, under ambient or slightly elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include hydroxylated, cyanated, or thiolated imidazolium salts.
Oxidation and Reduction Products: The products can vary based on the extent of oxidation or reduction, potentially leading to imidazole derivatives with different oxidation states.
Coordination Complexes: The major products are metal-imidazolium complexes, which can exhibit unique properties such as enhanced catalytic activity or luminescence.
科学研究应用
1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties. It is also employed in the synthesis of ionic liquids, which are used as solvents and electrolytes in various chemical processes.
Biology: In biological research, the compound can be used as a precursor for the synthesis of bioactive molecules. It may also serve as a model compound for studying the interactions of imidazolium salts with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its ability to form stable complexes with metal ions can be exploited for designing metal-based drugs.
Industry: In industrial applications, the compound can be used in the formulation of advanced materials such as polymers and nanocomposites. It may also find use in the development of sensors and electronic devices due to its unique electronic properties.
作用机制
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride involves its interaction with molecular targets through various pathways:
Coordination with Metal Ions: The nitrogen atoms in the imidazolium rings can coordinate with metal ions, leading to the formation of stable metal complexes. These complexes can exhibit catalytic activity or biological activity depending on the metal ion and the specific application.
Electrostatic Interactions: The positively charged imidazolium rings can interact with negatively charged species such as anions or negatively charged biomolecules. These electrostatic interactions can influence the compound’s behavior in biological systems or its performance in industrial applications.
Hydrophobic Interactions: The hydrophobic ethane-1,2-diyl bridge and methyl groups can interact with hydrophobic regions of biomolecules or materials, affecting the compound’s solubility and binding properties.
相似化合物的比较
1,1’-(Ethane-1,2-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride can be compared with other similar compounds to highlight its uniqueness:
1,1’-(Ethane-1,2-diyl)bis(imidazolium) dichloride: This compound lacks the methyl groups on the imidazolium rings, which can affect its reactivity and coordination properties.
1,1’-(Propane-1,3-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride: The longer alkyl bridge in this compound can influence its flexibility and the spatial arrangement of the imidazolium rings, potentially affecting its interactions with other molecules.
1,1’-(Butane-1,4-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dichloride: The even longer alkyl bridge in this compound can further impact its physical and chemical properties, making it suitable for different applications compared to the ethane-1,2-diyl analog.
属性
CAS 编号 |
675623-45-7 |
|---|---|
分子式 |
C10H20Cl2N4 |
分子量 |
267.20 g/mol |
IUPAC 名称 |
3-methyl-1-[2-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)ethyl]-1,2-dihydroimidazol-1-ium;dichloride |
InChI |
InChI=1S/C10H18N4.2ClH/c1-11-3-5-13(9-11)7-8-14-6-4-12(2)10-14;;/h3-6H,7-10H2,1-2H3;2*1H |
InChI 键 |
FBIPPNMUJKHFBK-UHFFFAOYSA-N |
规范 SMILES |
CN1C[NH+](C=C1)CC[NH+]2CN(C=C2)C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



boranyl](/img/structure/B15160523.png)
![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)
![Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester](/img/structure/B15160532.png)
![2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one](/img/structure/B15160533.png)
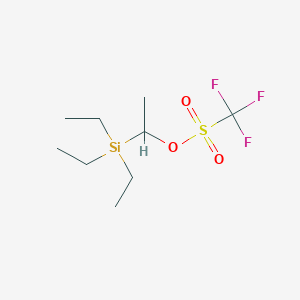
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline](/img/structure/B15160542.png)
![N-[6-Amino-3-ethyl-1-(1-naphthyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-2-(4-amino-2,3,5-trimethylphenoxy)acetamide](/img/structure/B15160552.png)
![Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate](/img/structure/B15160560.png)
